

CAS number and molecular weight of 1-AcetylNaphthalene-d3

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Compound of Interest

Compound Name: 1-AcetylNaphthalene-d3

Cat. No.: B12389924

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In-Depth Technical Guide to 1-AcetylNaphthalene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-AcetylNaphthalene-d3**, a deuterated analog of 1-AcetylNaphthalene. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.

Core Compound Data

Here are the key identifiers and properties of **1-AcetylNaphthalene-d3** and its non-deuterated counterpart, 1-AcetylNaphthalene.

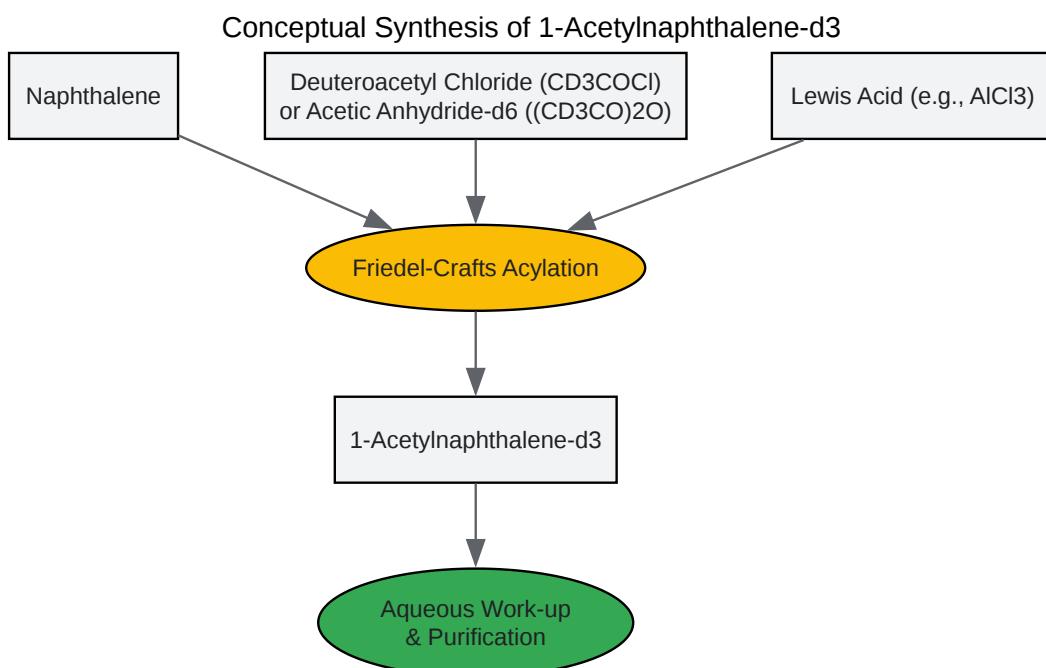
Property	1-AcetylNaphthalene-d3	1-AcetylNaphthalene
CAS Number	95046-87-0	941-98-0
Molecular Formula	C ₁₂ H ₇ D ₃ O	C ₁₂ H ₁₀ O
Molecular Weight	173.23 g/mol	170.21 g/mol
Synonyms	1'-Aceto-d3-naphthone	1-Acetonaphthone, Methyl 1-naphthyl ketone

Synthesis and Purification

While a specific, detailed synthesis protocol for **1-AcetylNaphthalene-d3** is not readily available in the provided search results, a general approach can be inferred from established organic chemistry principles and literature on the synthesis of similar deuterated and non-deuterated aromatic ketones.

Conceptual Synthesis Pathway:

The synthesis of **1-AcetylNaphthalene-d3** would likely involve a Friedel-Crafts acylation of naphthalene with a deuterated acetylating agent.



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Conceptual synthesis of **1-AcetylNaphthalene-d3**.

Experimental Protocol (Hypothetical):

- Reaction Setup: A solution of naphthalene in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) would be cooled in an ice bath under an inert atmosphere.
- Addition of Reagents: A Lewis acid, such as aluminum chloride, would be added, followed by the slow, dropwise addition of a deuterated acetylating agent like deuteroacetyl chloride (CD_3COCl) or acetic anhydride-d6 ($(\text{CD}_3\text{CO})_2\text{O}$).
- Reaction Monitoring: The reaction progress would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
- Quenching: Upon completion, the reaction would be carefully quenched by pouring it over crushed ice and acidifying with hydrochloric acid.
- Extraction: The organic layer would be separated, and the aqueous layer extracted with an organic solvent. The combined organic extracts would then be washed with water, a sodium bicarbonate solution, and brine.
- Drying and Concentration: The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure.
- Purification: The crude product would likely be a mixture of 1- and 2-isomers. Purification could be achieved using column chromatography on silica gel or alumina, eluting with a non-polar solvent system such as a hexane and ethyl acetate mixture.

Analytical Data

Mass Spectrometry:

The mass spectrum of **1-AcetylNaphthalene-d3** is expected to show a molecular ion peak (M^+) at m/z 173, corresponding to its molecular weight. The fragmentation pattern would be similar to that of the non-deuterated compound, with key fragments shifted by 3 mass units. For comparison, the GC-MS data for 1-AcetylNaphthalene shows a molecular ion peak at m/z 170 and a base peak at m/z 155.^[1]

NMR Spectroscopy:

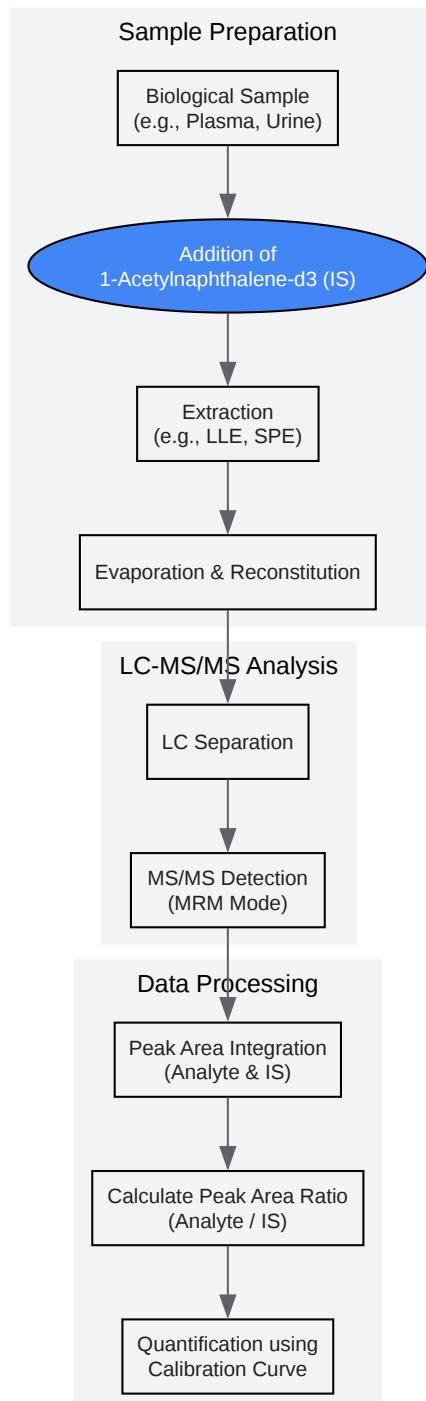
- ^1H NMR: The proton NMR spectrum of **1-AcetylNaphthalene-d3** would be expected to show signals corresponding to the seven aromatic protons on the naphthalene ring. The characteristic singlet for the methyl protons seen in 1-AcetylNaphthalene would be absent due to the deuterium substitution.
- ^{13}C NMR: The carbon-13 NMR spectrum would display signals for the naphthalene ring carbons and the carbonyl carbon. The signal for the deuterated methyl carbon would be a triplet with a significantly reduced intensity due to the carbon-deuterium coupling.

Application in Bioanalysis: Use as an Internal Standard

Deuterated compounds like **1-AcetylNaphthalene-d3** are ideal for use as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[\[2\]](#)[\[3\]](#) An internal standard is a compound of known concentration added to samples to correct for variations during sample processing and analysis.

Workflow for Bioanalytical Quantification using **1-AcetylNaphthalene-d3** as an Internal Standard:

Bioanalytical Workflow with 1-AcetylNaphthalene-d3

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References

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